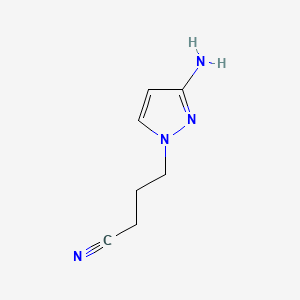
4-(3-amino-1H-pyrazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is 4-(3-amino-1H-pyrazol-1-yl)butanenitrile . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity Against Tumor Cells : Compounds similar to 4-(3-amino-1H-pyrazol-1-yl)butanenitrile, like certain bipyrazolic compounds, have shown cytotoxic properties against tumor cell lines such as P815 (mastocytome murine) and Hep (carcinoma of human larynx) (Kodadi et al., 2007).
Complex Formation with PdCl2 : A derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime, was studied for its complex formation with PdCl2. The resulting complex showed potential for anticonvulsant properties (Khachatryan et al., 2017).
Development of Energetic Materials : Novel polynitro azoxypyrazole-based energetic compounds derived from 5-amino-pyrazole-4-carbonitrile have been synthesized, showing high thermal stability and moderate detonation performance, indicating potential use in energetic materials (Yang et al., 2021).
Synthesis of Antioxidant Agents : Derivatives of 4-(3-amino-1H-pyrazol-1-yl)butanenitrile have been utilized in the synthesis of new compounds with antioxidant properties (El‐Mekabaty et al., 2016).
Histamine H2‐Receptor Antagonist Activity : Research has demonstrated the use of 4‐(1‐pyrazolyl)butanamides, derived from 4‐(3‐nitro‐1‐pyrazolyl)butanenitrile, as potent H2‐receptor antagonists, indicating potential pharmaceutical applications (Buschauer et al., 1995).
Study of Corrosion Inhibition : Pyrazolone derivatives, structurally similar to 4-(3-amino-1H-pyrazol-1-yl)butanenitrile, have been studied for their potential as corrosion inhibitors in N80 steel (Ansari et al., 2016).
Catalyst in Organic Synthesis : ZnFe2O4 nanoparticles were used as a catalyst for the synthesis of derivatives including [(5-hydroxy-3-methyl-1H-pyrazol-4yl)(phenyl)methyl]propAnedinitriles, which are structurally related to 4-(3-amino-1H-pyrazol-1-yl)butanenitrile (Safaei‐Ghomi et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1H-pyrazol-1-yl)butanenitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/no-structure.png)
![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)
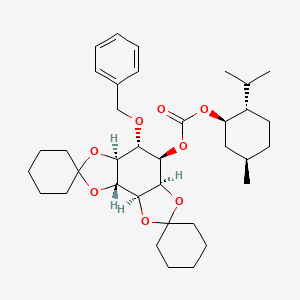
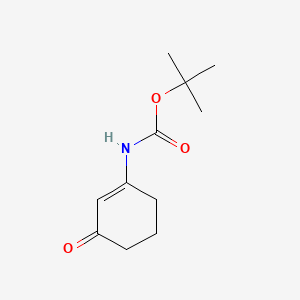
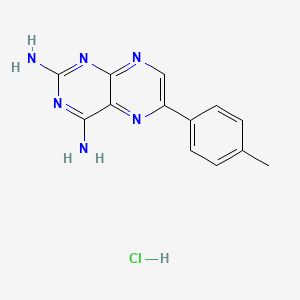

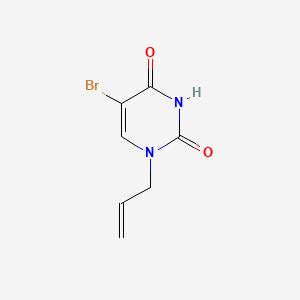
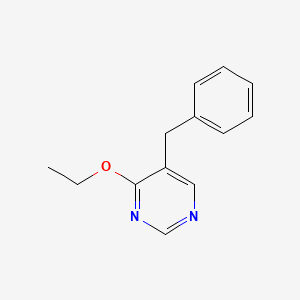
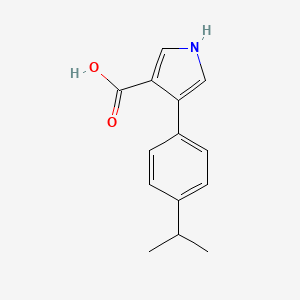
![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)